molecular formula C12H16O4S2 B13059487 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate

Cat. No.: B13059487
M. Wt: 288.4 g/mol
InChI Key: UZNOFYDJLLWDAK-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate is a chemical compound with the molecular formula C12H16O4S2 It is known for its unique structure, which includes a thieno[2,3-b]thiopyran ring system

Preparation Methods

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of oxidizing agents to form the thieno[2,3-b]thiopyran ring system. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a different oxidation state.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with .

Comparison with Similar Compounds

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties that make it suitable for particular applications in research and industry.

Properties

Molecular Formula

C12H16O4S2

Molecular Weight

288.4 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) pentanoate

InChI

InChI=1S/C12H16O4S2/c1-2-3-4-11(13)16-10-5-7-17-12-9(10)6-8-18(12,14)15/h5,7,10H,2-4,6,8H2,1H3

InChI Key

UZNOFYDJLLWDAK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1C=CSC2=C1CCS2(=O)=O

Origin of Product

United States

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